

# Application Notes and Protocols: PE 22-28 for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

PE 22-28 is a synthetic heptapeptide fragment of spadin, a naturally occurring peptide that modulates the TWIK-related potassium channel-1 (TREK-1). As a potent and selective inhibitor of TREK-1, PE 22-28 has garnered significant interest for its potential therapeutic applications, particularly in the fields of neuropsychiatry and neuroprotection. Preclinical studies in mouse models have demonstrated its rapid antidepressant-like effects, pro-neurogenic and synaptogenic properties, and potential utility in post-stroke recovery. These application notes provide a summary of recommended dosages and detailed protocols for the use of PE 22-28 in mouse models based on current scientific literature.

## Data Presentation: Recommended Dosages of PE 22-28 in Mouse Models

The following table summarizes the quantitative data on **PE 22-28** dosages used in various mouse models. It is crucial to note that optimal dosage may vary depending on the specific mouse strain, age, sex, and experimental conditions.



| Applicati<br>on                                       | Mouse<br>Model                 | Dosage                     | Administr<br>ation<br>Route              | Treatmen<br>t<br>Schedule                                                                                                     | Observed<br>Effects                                                     | Citations |
|-------------------------------------------------------|--------------------------------|----------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| Antidepres<br>sant-like<br>Effects                    | Naïve male<br>C57BI/6J<br>mice | 3.0 μg/kg                  | Intraperiton<br>eal (i.p.)               | Acute (single injection, 30 min prior to testing)                                                                             | Significant reduction in immobility time in the Forced Swim Test (FST). | [1][2]    |
| Corticoster<br>one-<br>induced<br>depression<br>model | 3.0 µg/kg                      | Intraperiton<br>eal (i.p.) | Sub-<br>chronic (4-<br>day<br>treatment) | Significant reduction in immobility time in the FST and reduced latency to eat in the Novelty Suppresse d Feeding (NSF) test. | [2]                                                                     |           |



| General<br>behavioral<br>models of<br>depression | 3.0-4.0<br>μg/kg                                    | Intraperiton<br>eal (i.p.)                             | Sub-<br>chronic (4-<br>day<br>treatment) | Significant reduction of immobility time in the FST and escape latencies in the Learned Helplessne ss test. | [2]                                                                                                                                                      |     |
|--------------------------------------------------|-----------------------------------------------------|--------------------------------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Neurogene<br>sis &<br>Synaptoge<br>nesis         | Isolated<br>mouse<br>hippocampi                     | 4.0 μg/kg                                              | Not<br>specified in<br>vitro<br>context  | 4-day<br>treatment                                                                                          | Increased neurogene sis and levels of postsynapti c density protein 95 (PSD-95).                                                                         | [2] |
| Post-<br>Stroke<br>Recovery                      | Middle<br>Cerebral<br>Artery<br>Occlusion<br>(MCAO) | Biphasic:<br>Low dose<br>followed by<br>a high<br>dose | Not<br>specified                         | Chronic: Low dose for one week, followed by a high dose for several weeks                                   | Improved motor and cognitive deficits, prevention of post- stroke depression , and enhanced neurogene sis and synaptoge nesis. The specific low and high | [1] |



doses were not detailed in the reviewed

literature.

# Experimental Protocols Preparation of PE 22-28 for Injection

This protocol describes the preparation of **PE 22-28** for intraperitoneal administration in mice.

#### Materials:

- Lyophilized PE 22-28 powder
- Sterile 0.9% NaCl solution (saline)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

#### Procedure:

- Calculate the required amount of PE 22-28 based on the desired dosage and the number of animals to be injected.
- Reconstitute the lyophilized PE 22-28 in sterile 0.9% saline to a stock concentration that allows for accurate dosing in a reasonable injection volume (e.g., 100 μL per 25g mouse).
   For example, to achieve a 3.0 μg/kg dose in a 25g mouse, the injected dose would be 0.075 μg. A stock solution of 0.75 μg/mL would allow for a 100 μL injection volume.
- Gently vortex or pipette to ensure the peptide is fully dissolved.
- Prepare fresh solutions daily. If storage is necessary, refer to the manufacturer's instructions, though it is generally recommended to avoid repeated freeze-thaw cycles.



# Protocol for Assessing Antidepressant-like Effects: Forced Swim Test (FST)

This protocol is adapted from standard FST procedures used in studies with PE 22-28.[2]

#### Apparatus:

• A transparent cylindrical container (e.g., 30 cm height, 15 cm diameter) filled with water (22-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15-20 cm).

#### Procedure:

- Administer **PE 22-28** (e.g., 3.0 μg/kg, i.p.) or vehicle (0.9% saline) to the mice.
- For acute studies, conduct the FST 30 minutes after the injection.[2] For sub-chronic studies, administer daily for 4 days, with the FST performed on the final day, 30 minutes after the last injection.
- Individually place each mouse into the water-filled cylinder for a 6-minute session.
- Record the entire session for later analysis.
- During the last 4 minutes of the 6-minute session, measure the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, with only small movements necessary to keep its head above water.
- After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage before returning it to its home cage.
- Analyze the immobility time. A significant decrease in immobility time in the PE 22-28 treated group compared to the vehicle group is indicative of an antidepressant-like effect.

## Protocol for Assessing Antidepressant-like Effects: Novelty Suppressed Feeding (NSF) Test

This protocol is based on the NSF test used in conjunction with PE 22-28 administration.[2]



#### Apparatus:

- A novel, open-field arena (e.g., a brightly lit 50x50 cm box with an open top).
- A single food pellet (the same type as the mouse's home cage diet).

#### Procedure:

- Food deprive the mice for 24 hours prior to the test, with free access to water.
- Administer **PE 22-28** (e.g., 3.0 μg/kg, i.p.) or vehicle (0.9% saline) daily for 4 days.
- On the day of the test, place a single food pellet on a white paper platform in the center of the novel arena.
- Gently place the mouse in a corner of the arena and start a stopwatch.
- Measure the latency (time taken) for the mouse to approach and take the first bite of the food pellet.
- A maximum time is typically set (e.g., 10 minutes), and if the mouse does not eat within this time, the maximum latency is recorded.
- Immediately after the test, return the mouse to its home cage and provide it with a preweighed amount of food. Measure the amount of food consumed over the next 5 minutes to ensure that any differences in latency to eat in the novel environment are not due to changes in appetite.
- A significant decrease in the latency to eat in the PE 22-28 treated group compared to the vehicle group suggests anxiolytic and/or antidepressant-like effects.

### **Visualizations**

## Experimental Workflow for Antidepressant-like Effect Assessment





Click to download full resolution via product page

Caption: Workflow for assessing antidepressant-like effects of **PE 22-28**.

### **Signaling Pathway of PE 22-28 Action**





Click to download full resolution via product page

Caption: Proposed signaling pathway for **PE 22-28**'s antidepressant effects.



### **Disclaimer**

This document is intended for research and informational purposes only. **PE 22-28** is a research chemical and is not approved for human use. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The provided protocols are based on published literature and may require optimization for specific experimental contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: PE 22-28 for Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584453#recommended-dosage-of-pe-22-28-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com